molecular formula C8H5BrClNO B1272471 4-Bromo-2-chloro-6-methylphenyl isocyanate CAS No. 77159-77-4

4-Bromo-2-chloro-6-methylphenyl isocyanate

Cat. No.: B1272471
CAS No.: 77159-77-4
M. Wt: 246.49 g/mol
InChI Key: MBFMISAQCUPLSD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylphenyl isocyanate is an organic compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . It is also known by its synonym, 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Safety and Hazards

The compound can cause eye irritation and skin irritation . It is harmful if swallowed and may cause irritation of the digestive tract . It is recommended to avoid breathing its dust, vapor, mist, or gas and to avoid contact with skin and eyes . Use only in a chemical fume hood .

Preparation Methods

The synthesis of 4-Bromo-2-chloro-6-methylphenyl isocyanate typically involves the reaction of 4-Bromo-2-chloro-6-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

4-Bromo-2-chloro-6-methylphenyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylphenyl isocyanate involves the reactivity of the isocyanate group (–N=C=O). This group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

4-Bromo-2-chloro-6-methylphenyl isocyanate can be compared with other isocyanates, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

5-bromo-1-chloro-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFMISAQCUPLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377802
Record name 4-Bromo-2-chloro-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77159-77-4
Record name 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77159-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77159-77-4
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